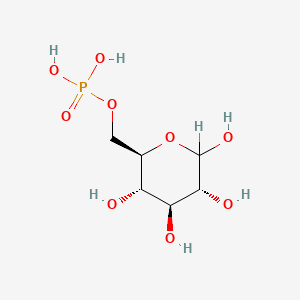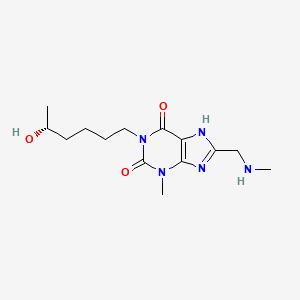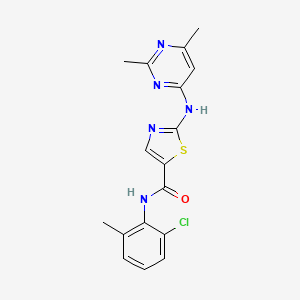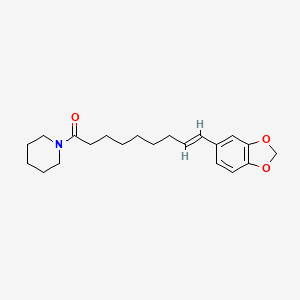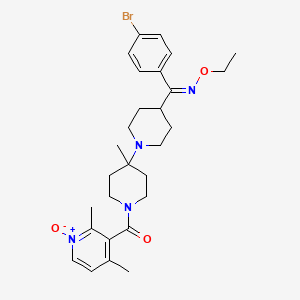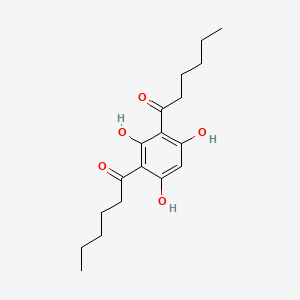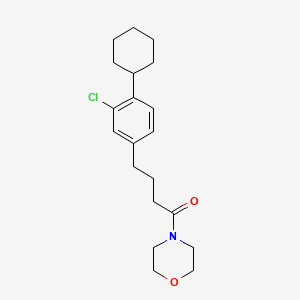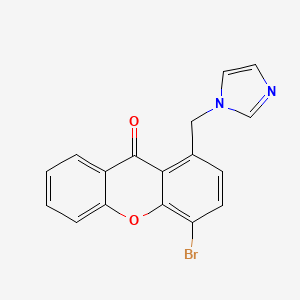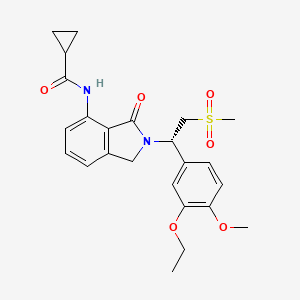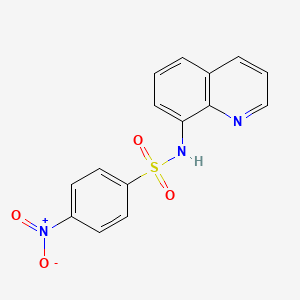
4-nitro-N-(quinolin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-nitro-N-(quinolin-8-yl)benzènesulfonamide est un composé synthétique qui appartient à la classe des sulfonamides. Les sulfonamides sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé, en particulier, a montré un potentiel dans diverses applications de recherche scientifique, notamment son rôle d’inhibiteur dans les voies biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-nitro-N-(quinolin-8-yl)benzènesulfonamide implique généralement la réaction de la 8-aminoquinoléine avec le chlorure de 4-nitrobenzènesulfonyle. La réaction est effectuée en présence d’une base, comme la triéthylamine, pour faciliter la réaction de substitution nucléophile. Les conditions réactionnelles comprennent souvent un solvant comme le dichlorométhane et sont effectuées à température ambiante .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour la manipulation des réactifs et des solvants.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-nitro-N-(quinolin-8-yl)benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur (par exemple, le palladium sur carbone).
Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où l’azote du sulfonamide peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants :
Réduction : Hydrogène gazeux, palladium sur carbone, éthanol comme solvant.
Substitution : Nucléophiles tels que les amines ou les thiols, solvants comme le dichlorométhane ou l’éthanol.
Principaux produits :
Réduction : 4-amino-N-(quinolin-8-yl)benzènesulfonamide.
Substitution : Divers sulfonamides substitués en fonction du nucléophile utilisé.
4. Applications de recherche scientifique
Chimie : Utilisé comme brique de base pour synthétiser des molécules plus complexes.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Le composé exerce ses effets principalement par l’inhibition de la voie NF-κB. NF-κB est un complexe protéique qui contrôle la transcription de l’ADN et joue un rôle clé dans la régulation de la réponse immunitaire à l’infection. En inhibant cette voie, le 4-nitro-N-(quinolin-8-yl)benzènesulfonamide peut réduire l’inflammation et potentiellement induire l’apoptose dans les cellules cancéreuses .
Composés similaires :
- N-(quinolin-8-yl)-4-nitrobenzènesulfonamide
- N-(pyridine-2-ylméthyl)-4-nitrobenzènesulfonamide
Comparaison : Le 4-nitro-N-(quinolin-8-yl)benzènesulfonamide est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques distinctes. Comparé à d’autres composés similaires, il a montré une plus grande puissance dans l’inhibition de la voie NF-κB et l’induction de l’apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
- N-(quinolin-8-yl)-4-nitrobenzenesulfonamide
- N-(pyridine-2-ylmethyl)-4-nitrobenzenesulfonamide
Comparison: 4-nitro-N-(quinolin-8-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown higher potency in inhibiting the NF-κB pathway and inducing apoptosis in cancer cells .
Propriétés
Numéro CAS |
33757-62-9 |
|---|---|
Formule moléculaire |
C15H11N3O4S |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
4-nitro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)12-6-8-13(9-7-12)23(21,22)17-14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H |
Clé InChI |
HXWOKTOKXJLLRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


